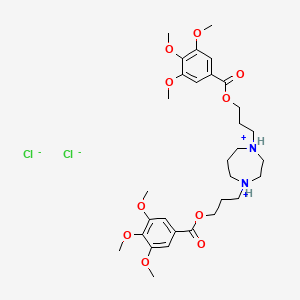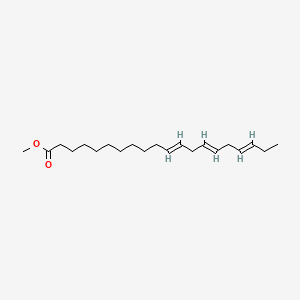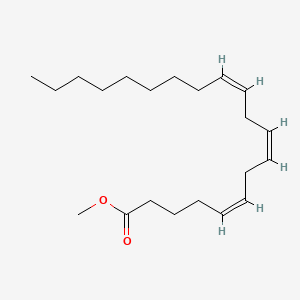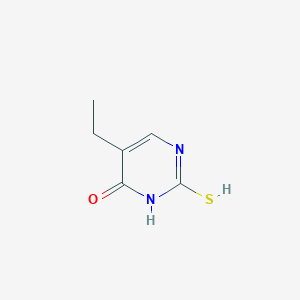
5-ethyl-2-sulfanyl-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “5-ethyl-2-sulfanyl-1H-pyrimidin-6-one” is a chemical entity with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “5-ethyl-2-sulfanyl-1H-pyrimidin-6-one” involves multiple steps, including the use of specific catalysts and reaction conditions. One common method involves the use of collision-induced dissociation (CID) in mass spectrometry to unveil structural details of metabolites and lipids . This method is crucial for the structural elucidation and characterization of the compound.
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using advanced techniques such as tandem mass spectrometry. This method allows for the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Compound “5-ethyl-2-sulfanyl-1H-pyrimidin-6-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: The reactions involving compound “this compound” often use specific reagents such as halogenated hydrocarbons and catalysts like manganese and magnesium metals . These reagents and conditions are critical for achieving the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of compound “this compound” include various derivatives with enhanced chemical and physical properties. These derivatives are valuable for further applications in different scientific fields.
Scientific Research Applications
Compound “5-ethyl-2-sulfanyl-1H-pyrimidin-6-one” has a wide range of applications in scientific research. It is used in:
Biology: As a tool for studying the molecular mechanisms of various biological processes.
Medicine: In the development of new therapeutic agents and diagnostic tools.
Industry: For the production of high-purity chemicals and materials with specific properties.
Mechanism of Action
Compound “5-ethyl-2-sulfanyl-1H-pyrimidin-6-one” is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include various metabolites and lipids that undergo similar chemical reactions and have comparable applications . compound “this compound” stands out due to its high purity and efficiency in different scientific applications.
Comparison with Similar Compounds
- Metabolites
- Lipids
- Synthetic derivatives with similar structural properties
Properties
IUPAC Name |
5-ethyl-2-sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-2-4-3-7-6(10)8-5(4)9/h3H,2H2,1H3,(H2,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBWJPAOAQCXAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(NC1=O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN=C(NC1=O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
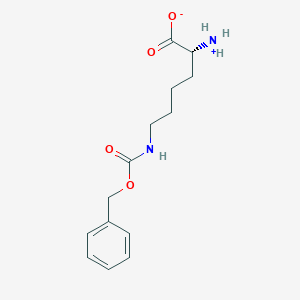
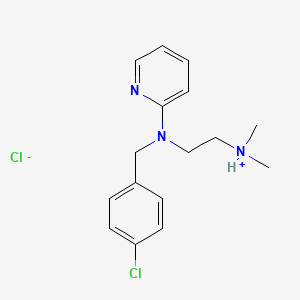
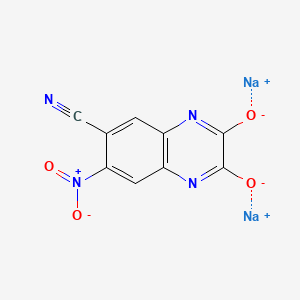
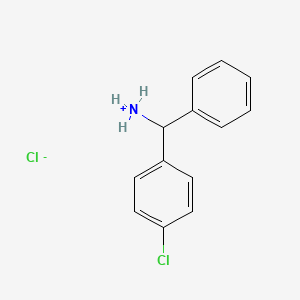
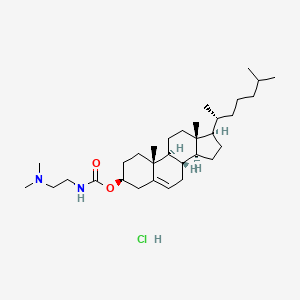
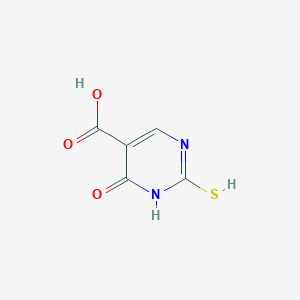

![trisodium;[[[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B7803750.png)
